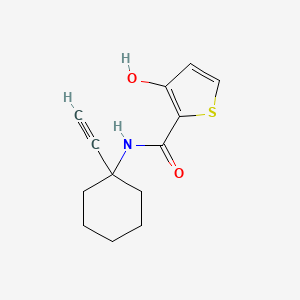![molecular formula C6H14N2O6Si B14186954 N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine CAS No. 878555-03-4](/img/structure/B14186954.png)
N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine is a unique organosilicon compound that combines the properties of both silicon and organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine typically involves the reaction of glycine with a silane compound. The process can be carried out under mild conditions, often in the presence of a catalyst to facilitate the reaction. The reaction conditions may include:
- Temperature: 25-50°C
- Solvent: Water or an organic solvent
- Catalyst: Acid or base catalyst
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This may include continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the silanol groups back to silane.
Substitution: The compound can participate in substitution reactions where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated compounds or other nucleophiles.
Major Products
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted organosilicon compounds .
Scientific Research Applications
N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, leading to strong adhesion and modification of surface properties. This interaction is facilitated by the formation of siloxane bonds, which are known for their stability and resistance to hydrolysis .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trihydroxysilyl)propyl methylphosphonate
- 3-(Trihydroxysilyl)propyl methacrylate
- 3-(Trihydroxysilyl)propylamine
Uniqueness
N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine stands out due to its unique combination of glycine and silane functionalities. This dual functionality allows it to interact with both organic and inorganic substrates, making it highly versatile for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in aqueous environments .
Properties
CAS No. |
878555-03-4 |
|---|---|
Molecular Formula |
C6H14N2O6Si |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
2-(3-trihydroxysilylpropylcarbamoylamino)acetic acid |
InChI |
InChI=1S/C6H14N2O6Si/c9-5(10)4-8-6(11)7-2-1-3-15(12,13)14/h12-14H,1-4H2,(H,9,10)(H2,7,8,11) |
InChI Key |
WWENKCRADPXEGC-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)NCC(=O)O)C[Si](O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)


![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)
![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)





![N-[(4-Methoxyphenyl)methyl]-N'-(4-nitro-1,3-thiazol-2-yl)urea](/img/structure/B14186939.png)
![1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene](/img/structure/B14186948.png)

